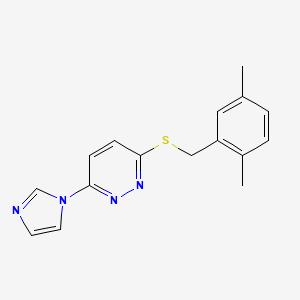

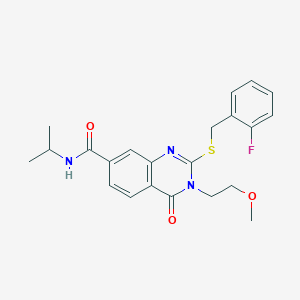

![molecular formula C21H21N5O6 B2541324 1-(3-(3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)哌啶-1-基)-3-氧代丙基)嘧啶-2,4(1H,3H)-二酮 CAS No. 1219904-48-9](/img/structure/B2541324.png)

1-(3-(3-(5-(苯并[d][1,3]二氧杂环-5-基)-1,3,4-恶二唑-2-基)哌啶-1-基)-3-氧代丙基)嘧啶-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound appears to be a derivative of pyrimidine-2,4-dione, a class of compounds known for their biological activities. The structure suggests that it may have potential as a pharmacological agent, possibly exhibiting anti-cancer or antithrombotic properties, as indicated by the activities of similar compounds in the provided papers.

Synthesis Analysis

The synthesis of related pyrimidine-2,4-diones involves the use of enamines and ureas to yield the desired compounds with good efficiency. For example, the synthesis of antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones from enamine precursors has been reported to proceed via thermal fusion with ureas, leading to a variety of products with potential biological activities . This suggests that the synthesis of the compound may also involve similar strategies, possibly utilizing enamines and ureas or related reagents.

Molecular Structure Analysis

The molecular structure of pyrimidine-2,4-diones is crucial for their biological activity. The presence of substituents such as piperidine or pyrrolidine, as well as benzoyl and benzyl groups, has been shown to enhance anti-cancer activities in these molecules . The compound contains a piperidine moiety and a benzo[d][1,3]dioxol-5-yl group, which may contribute to its potential biological activities based on structure-activity relationship studies.

Chemical Reactions Analysis

The chemical reactions involving pyrimidine-2,4-diones can lead to a variety of products with different configurations and properties. For instance, the conversion of a benzyl-aminotetrahydropyridine derivative to antithrombotic pyrido[4,3-d]pyrimidine-2,4-diones involves ozonolysis and oxidative hydrolysis, indicating that these compounds can undergo complex transformations . This knowledge can be applied to predict the reactivity and possible transformations of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine-2,4-diones are influenced by their substituents. Compounds with certain substituents have shown improved bioactivity, such as the pyrido[2,3-d]pyrimidine-2,4-dione-benzoxazinone hybrids, which exhibit potent herbicidal activity and serve as protoporphyrinogen oxidase inhibitors . These properties suggest that the compound may also possess unique physical and chemical characteristics that could be explored for various applications.

科学研究应用

合成和机理研究

含有类似结构特征的化合物已被合成并用于机理研究。例如,[1-(15)N]-标记的 4,6-二甲基-4H-[1,2,5]恶二唑并[3,4-d]嘧啶-5,7-二酮 1-氧化物的合成促进了对各种衍生物的形成和反应中 NO 或 NO 相关物种的生成的研究,突出了这些化合物在理解化学反应途径和形成生物学相关物种方面的效用 (M. Sako, I. Yaekura, S. Oda, & K. Hirota, 2000).

抗炎和镇痛剂

由维斯那金酮和壳尼酮衍生的化合物,具有苯并二呋喃基、恶二氮杂卓和噻唑嘧啶部分,已被合成并显示出具有抗炎和镇痛活性。这些发现表明结构相关化合物在开发新的治疗剂方面的潜力 (A. Abu‐Hashem, S. Al-Hussain, & M. Zaki, 2020).

抗菌研究

4-芳基亚烷基-3-甲基-1H-嘧啶并[6,1-b]喹唑啉-1,10(4H)-二酮的合成导致了具有有希望的抗菌和抗真菌活性的化合物,证明了此类结构在解决微生物耐药性和开发新的抗菌剂中的应用 (Ravi R. Vidule, 2011).

抗癌活性

对 1,3-二烷基化嘧啶-2,4-二酮的探索显示出对人肿瘤细胞系的显着抗癌活性,结构-活性关系研究揭示了通过特定取代增强抗癌活性的作用。这项研究强调了具有嘧啶-2,4-二酮部分的化合物在癌症治疗中的潜力 (Palwinder Singh & Kamaldeep Paul, 2006).

未来方向

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar molecules . Further studies could also explore its potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .

作用机制

Another compound, Piribedil, which is an antiparkisonian agent, acts as a dopamine agonist and also displays α2-adrenergic antagonist properties . Piribedil has also been shown to counteract age-related memory impairment by improving memory and attention as well as increasing the velocity of psychomotor reactions and lability of nervous processes .

属性

IUPAC Name |

1-[3-[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O6/c27-17-5-8-25(21(29)22-17)9-6-18(28)26-7-1-2-14(11-26)20-24-23-19(32-20)13-3-4-15-16(10-13)31-12-30-15/h3-5,8,10,14H,1-2,6-7,9,11-12H2,(H,22,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNUFBJMPZWXSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCN2C=CC(=O)NC2=O)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(3-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

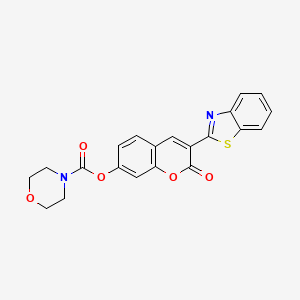

![3-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2541243.png)

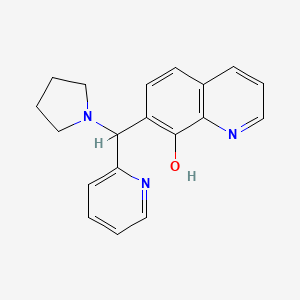

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-1-naphthamide](/img/structure/B2541247.png)

![4-((4-fluorophenyl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)butanamide](/img/structure/B2541252.png)

![N-(3,4-dimethylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2541253.png)

![Lithium 3-[(tetrahydro-2H-pyran-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2541256.png)

![7-fluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2541260.png)

![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2541262.png)